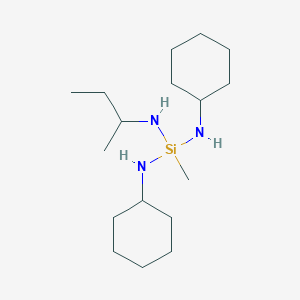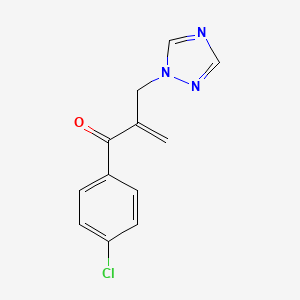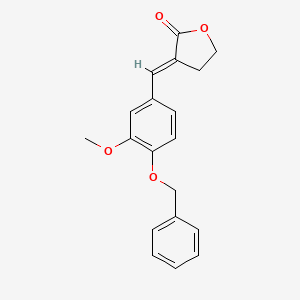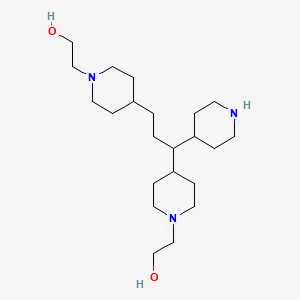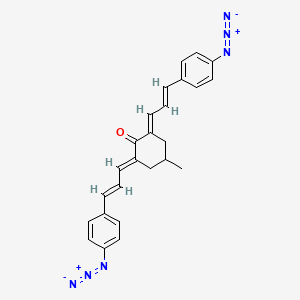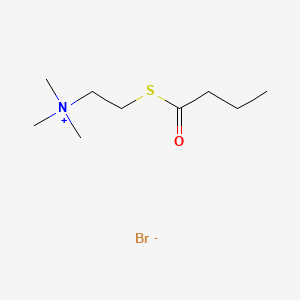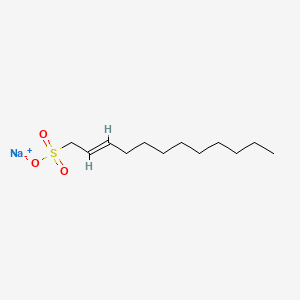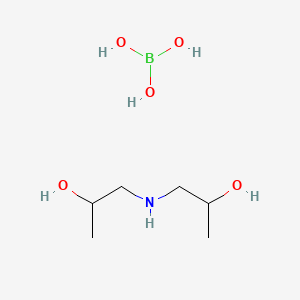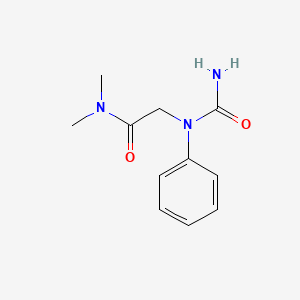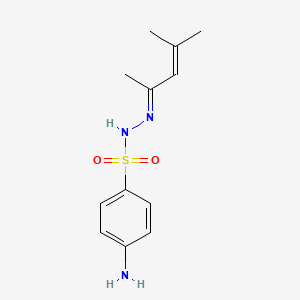
4-Amino-N'-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of an amino group, a sulfonohydrazide group, and a butenylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide typically involves the condensation of 4-aminobenzenesulfonohydrazide with 1,3-dimethyl-2-butenal. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzenesulfonohydrazide and 1,3-dimethyl-2-butenal.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base catalyst like sodium hydroxide.
Procedure: The reactants are mixed and heated under reflux for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Isolation: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonohydrazides.
科学的研究の応用
4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The pathways involved may include the disruption of cellular processes such as DNA replication, protein synthesis, and metabolic pathways.
類似化合物との比較
Similar Compounds
- 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonamide
- 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonylhydrazine
- 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonylurea
Uniqueness
4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide is unique due to the presence of both the sulfonohydrazide and butenylidene moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various fields of research.
特性
CAS番号 |
5462-37-3 |
|---|---|
分子式 |
C12H17N3O2S |
分子量 |
267.35 g/mol |
IUPAC名 |
4-amino-N-[(E)-4-methylpent-3-en-2-ylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C12H17N3O2S/c1-9(2)8-10(3)14-15-18(16,17)12-6-4-11(13)5-7-12/h4-8,15H,13H2,1-3H3/b14-10+ |
InChIキー |
LJUHHPMGGJXIJG-GXDHUFHOSA-N |
異性体SMILES |
CC(=C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)N)/C)C |
正規SMILES |
CC(=CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


